molecular formula C16H14F6N2O B2524056 N-(3-(1H-pyrrol-1-yl)propyl)-3,5-bis(trifluoromethyl)benzamide CAS No. 1226435-35-3

N-(3-(1H-pyrrol-1-yl)propyl)-3,5-bis(trifluoromethyl)benzamide

Cat. No.: B2524056
CAS No.: 1226435-35-3
M. Wt: 364.291
InChI Key: HFXJXEICIMCCQZ-UHFFFAOYSA-N
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Description

N-(3-(1H-Pyrrol-1-yl)propyl)-3,5-bis(trifluoromethyl)benzamide is a fluorinated benzamide derivative characterized by a 3,5-bis(trifluoromethyl)benzoyl core linked to a 3-(1H-pyrrol-1-yl)propylamine moiety. The trifluoromethyl groups enhance lipophilicity and metabolic stability, a common strategy in medicinal chemistry to improve pharmacokinetic profiles . Characterization methods include $ ^1H $-NMR and thin-layer chromatography (TLC) for purity verification .

Properties

IUPAC Name

N-(3-pyrrol-1-ylpropyl)-3,5-bis(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14F6N2O/c17-15(18,19)12-8-11(9-13(10-12)16(20,21)22)14(25)23-4-3-7-24-5-1-2-6-24/h1-2,5-6,8-10H,3-4,7H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFXJXEICIMCCQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C=C1)CCCNC(=O)C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14F6N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(1H-pyrrol-1-yl)propyl)-3,5-bis(trifluoromethyl)benzamide typically involves the following steps:

    Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through various methods, such as the Paal-Knorr synthesis or the Hantzsch pyrrole synthesis.

    Attachment of the Propyl Chain: The propyl chain is introduced via alkylation reactions, often using propyl halides under basic conditions.

    Formation of the Benzamide Moiety: The benzamide moiety is formed by reacting 3,5-bis(trifluoromethyl)benzoic acid with an appropriate amine, followed by coupling with the pyrrole derivative.

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes for large-scale synthesis. This includes using efficient catalysts, optimizing reaction conditions, and employing continuous flow reactors to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(3-(1H-pyrrol-1-yl)propyl)-3,5-bis(trifluoromethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The pyrrole ring can be oxidized to form pyrrole oxides.

    Reduction: The benzamide moiety can be reduced to form corresponding amines.

    Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Pyrrole oxides.

    Reduction: Amines.

    Substitution: Substituted benzamides with various functional groups.

Scientific Research Applications

N-(3-(1H-pyrrol-1-yl)propyl)-3,5-bis(trifluoromethyl)benzamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for designing new drugs with potential anticancer, antibacterial, or antiviral activities.

    Materials Science: The compound’s unique structure makes it suitable for developing new materials with specific electronic or optical properties.

    Biological Studies: It can be used to study the interactions of pyrrole-containing compounds with biological targets.

Mechanism of Action

The mechanism of action of N-(3-(1H-pyrrol-1-yl)propyl)-3,5-bis(trifluoromethyl)benzamide involves its interaction with specific molecular targets. The pyrrole ring can interact with various enzymes or receptors, while the trifluoromethyl groups enhance the compound’s lipophilicity and metabolic stability. These interactions can modulate biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Key Observations :

  • The trifluoromethylbenzamide core is conserved across analogs, but positional isomerism (3,5- vs. 4,6-substitution) may alter steric and electronic properties .
  • Heterocyclic components (pyrrole, pyrazine, pyrrolidine, triazole) modulate solubility and target engagement.

Comparison :

  • The target compound’s synthesis (if analogous) may involve similar low-yield steps (e.g., carboxamide coupling at 31%), impacting scalability .
  • Pyrrole incorporation could require additional protection/deprotection steps, unlike cyclopropylmethyl derivatives.

Biological Activity

N-(3-(1H-pyrrol-1-yl)propyl)-3,5-bis(trifluoromethyl)benzamide, a compound characterized by its unique structural features, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, and implications for drug development.

Chemical Structure and Properties

The compound is defined by the following molecular structure:

  • Chemical Formula : C15H15F6N2O
  • Molecular Weight : 364.28 g/mol
  • CAS Number : 1226435-35-3

The presence of both the pyrrole ring and trifluoromethyl groups contributes to its distinctive chemical properties, which are essential for its biological activity.

Synthesis

The synthesis of this compound typically involves several key steps:

  • Formation of the Pyrrole Ring : This can be achieved through methods such as the Paal-Knorr synthesis.
  • Attachment of the Propyl Chain : Alkylation reactions using propyl halides under basic conditions introduce the propyl chain.
  • Formation of the Benzamide Moiety : This involves reacting 3,5-bis(trifluoromethyl)benzoic acid with an appropriate amine.

Anticancer Potential

Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives containing pyrrole and trifluoromethyl groups have shown efficacy against various cancer cell lines. Specific findings include:

  • Cell Line Studies : Compounds similar to this compound have demonstrated cytotoxic effects with IC50 values in the low micromolar range against MCF7 (breast cancer), A549 (lung cancer), and Hep-2 (laryngeal cancer) cell lines .
CompoundCell LineIC50 (µM)
Example AMCF73.79
Example BA54926
Example CHep-217.82

The biological activity is hypothesized to involve multiple mechanisms:

  • Inhibition of Kinase Activity : Similar compounds have been shown to inhibit protein kinases involved in cell proliferation and survival.
  • Induction of Apoptosis : The presence of pyrrole enhances the ability to induce programmed cell death in cancer cells.

Neuroprotective Effects

Recent studies have also explored neuroprotective effects linked to related compounds. For example, a structurally analogous compound was found to prevent neurotoxicity in hippocampal slices through modulation of AKT and PKA signaling pathways . This suggests potential applications in treating neurodegenerative diseases.

Case Studies

  • Study on Anticancer Activity : A study evaluated a series of pyrrole-based compounds against various cancer cell lines, revealing that modifications at specific positions significantly influenced their cytotoxicity.
  • Neuroprotection Research : Another case study focused on the neuroprotective properties of related benzamide derivatives, indicating that these compounds could mitigate damage from excitotoxicity.

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